(5-Iodo-benzofuran-2-yl)-methanol
Description
(5-Iodo-benzofuran-2-yl)-methanol is a substituted benzofuran derivative characterized by an iodine atom at the 5-position of the benzofuran core and a hydroxymethyl (-CH₂OH) group at the 2-position. Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.
Crystallographic studies of related 5-iodo-benzofuran derivatives, such as 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran and 5-iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran, reveal planar benzofuran cores with substituents adopting specific orientations to minimize steric strain .
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
(5-iodo-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H7IO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 |
InChI Key |
OMSMQBSLRVTLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(O2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (5-Iodo-benzofuran-2-yl)-methanol, key structural and functional analogs are compared below. These include derivatives with variations in substituents at the 2- and 3-positions of the benzofuran core.
Table 1: Structural and Functional Comparison of Selected 5-Iodo-Benzofuran Derivatives
Key Findings:
Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in (5-Iodo-benzofuran-2-yl)-methanol increases polarity compared to methyl or phenyl substituents (e.g., in ), enhancing solubility in polar solvents. This contrasts with sulfonyl/sulfinyl derivatives, which exhibit lower solubility due to bulky substituents . The iodine atom at position 5 facilitates halogen bonding, a feature exploited in crystal engineering and drug design.
Crystallographic Insights: In sulfinyl/sulfonyl analogs (e.g., ), the benzofuran core remains planar, with substituents influencing packing via van der Waals interactions or hydrogen bonds. For instance, sulfonyl groups in adopt a near-perpendicular orientation relative to the benzofuran plane, minimizing steric clashes. The absence of crystallographic data for (5-Iodo-benzofuran-2-yl)-methanol limits direct comparisons, but analogous hydroxymethyl-containing compounds typically exhibit intermolecular O-H···O hydrogen bonds, affecting melting points and stability.
Functional Group Impact on Applications: Sulfinyl/sulfonyl derivatives (e.g., ) are often explored in asymmetric synthesis or as enzyme inhibitors due to their electron-withdrawing properties. The hydroxymethyl group in (5-Iodo-benzofuran-2-yl)-methanol positions it as a precursor for esterification or etherification reactions, expanding its utility in prodrug design or polymer chemistry.
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
